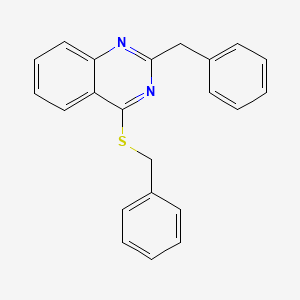

2-苄基-4-(苄硫基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

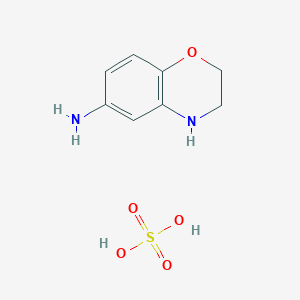

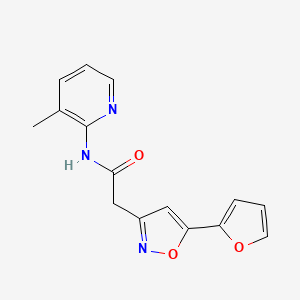

2-Benzyl-4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . 2-Styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .科学研究应用

Cancer Research and Therapy

2-Benzyl-4-(benzylsulfanyl)quinazoline: has shown promise in cancer research, particularly as a cytotoxic agent against various cancer cell lines. Studies have demonstrated its potential in inhibiting cell proliferation and inducing apoptosis in tumor cells . This compound’s ability to act as a multi-kinase inhibitor makes it a valuable candidate for targeted cancer therapies, especially for multi-genic diseases like cancer that are not effectively treated by single-pathway drugs .

Drug Development

In the realm of drug development, 2-Benzyl-4-(benzylsulfanyl)quinazoline derivatives are being explored for their pharmacological properties. Their role as enzyme inhibitors is particularly noteworthy, with research indicating their effectiveness in inhibiting multiple protein kinases involved in disease pathways . The compound’s structural framework is conducive to modifications that can enhance its drug-like properties, such as solubility and metabolic stability .

Molecular Biology

The compound’s applications extend to molecular biology, where its derivatives are used to study the biological functions of various enzymes and receptors. By acting as inhibitors or activators, these derivatives can help elucidate the molecular mechanisms underlying various physiological processes and diseases .

Analytical Chemistry

In analytical chemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline and its derivatives can be used as reference compounds or standards in the development of new analytical methods. Their distinct chemical properties allow for the creation of assays that can measure enzyme activity, receptor binding, or other biochemical interactions .

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of complex quinazoline derivatives. Its structure allows for various chemical reactions, including metal-catalyzed transformations and cascade reactions, which are essential in the synthesis of bioactive molecules for medicinal chemistry applications .

Biochemistry

In biochemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline is utilized to study the interaction of small molecules with biological macromolecules. It helps in understanding the binding affinity and the structural requirements for the interaction with proteins, which is crucial for the design of new biochemical tools .

属性

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-(benzylsulfanyl)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)

![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)